molecular formula C14H19BO4 B2453680 Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methylbenzoate CAS No. 1221343-13-0

Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methylbenzoate

Cat. No.: B2453680
CAS No.: 1221343-13-0
M. Wt: 262.11
InChI Key: WTIASXRUFYFRKB-UHFFFAOYSA-N
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Description

Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methylbenzoate: is an organic compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of the boronic ester group in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methylbenzoate typically involves the reaction of 3-bromo-4-methylbenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process involves crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The boronic ester can participate in nucleophilic substitution reactions, particularly in the Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium catalyst, base (e.g., potassium carbonate), and an appropriate solvent (e.g., dimethylformamide).

Major Products

    Oxidation: 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methylbenzoic acid.

    Reduction: 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methylbenzyl alcohol.

    Substitution: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methylbenzoate is widely used in scientific research due to its role as a boronic ester. It is utilized in:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: In the development of drugs, particularly those involving carbon-carbon bond formation.

    Agrochemicals: In the synthesis of herbicides and pesticides.

    Material Science: In the preparation of advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, particularly in the Suzuki-Miyaura coupling, where the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The molecular targets and pathways involved include the activation of the boronic ester and the subsequent formation of the palladium complex, leading to the coupling reaction.

Comparison with Similar Compounds

Similar compounds include other boronic esters such as:

  • Phenylboronic acid pinacol ester
  • 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane
  • 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Compared to these compounds, Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals and agrochemicals where specific structural features are required.

Properties

IUPAC Name

methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-10-5-6-11(13(16)17-4)7-12(10)15-18-8-14(2,3)9-19-15/h5-7H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIASXRUFYFRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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